![molecular formula C13H18NO7P B14052495 (1-{[(Benzyloxy)carbonyl]oxy}-2-(dimethylamino)-1-oxopropan-2-yl)phosphonic acid](/img/structure/B14052495.png)
(1-{[(Benzyloxy)carbonyl]oxy}-2-(dimethylamino)-1-oxopropan-2-yl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cbz-2-phosphonoglycine Trimethyl Ester, also known as (±)-Benzyloxycarbonyl-alpha-phosphonoglycine trimethyl ester, is an organic compound with the molecular formula C13H18NO7P and a molecular weight of 331.26 g/mol . It is a white crystalline solid that is soluble in methanol and partially soluble in other organic solvents . This compound is commonly used as a chemical intermediate in various industries, including pharmaceuticals, pesticides, and food .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Cbz-2-phosphonoglycine Trimethyl Ester can be synthesized through the reaction of alpha-phosphonoglycine trimethyl ester with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions . The reaction typically involves the following steps:
- Dissolve alpha-phosphonoglycine trimethyl ester in a 10% sodium carbonate aqueous solution.
- Add dioxane to the solution and cool it in an ice bath.
- Slowly add a 10% dioxane solution of benzyloxycarbonyl chloride to the reaction mixture while maintaining the temperature in the ice bath.
- Allow the reaction to proceed for 2 hours in the ice bath and then for an additional 8 hours at room temperature.
- Dilute the reaction mixture with water and extract the product with ether.
- Dry the organic layer with anhydrous magnesium sulfate and evaporate the solvent to obtain the desired product .
Industrial Production Methods
The industrial production of N-Cbz-2-phosphonoglycine Trimethyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient extraction and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cbz-2-phosphonoglycine Trimethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzyloxycarbonyl (Cbz) protecting group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Phosphonic acids.
Reduction: Alcohols.
Substitution: Free amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Cbz-2-phosphonoglycine Trimethyl Ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Cbz-2-phosphonoglycine Trimethyl Ester involves its role as a chemical intermediate. The compound’s benzyloxycarbonyl (Cbz) protecting group allows for selective reactions at specific sites, facilitating the synthesis of complex molecules . The phosphonoglycine moiety can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Cbz-2-phosphonoglycine: Similar structure but without the trimethyl ester groups.
N-Cbz-2-phosphonoglycine Dimethyl Ester: Similar structure with dimethyl ester groups instead of trimethyl ester groups.
Uniqueness
N-Cbz-2-phosphonoglycine Trimethyl Ester is unique due to its trimethyl ester groups, which provide enhanced solubility and reactivity compared to its dimethyl ester and non-esterified counterparts . This makes it a valuable intermediate in the synthesis of various organic compounds .
Eigenschaften
Molekularformel |
C13H18NO7P |
|---|---|
Molekulargewicht |
331.26 g/mol |
IUPAC-Name |
[2-(dimethylamino)-1-oxo-1-phenylmethoxycarbonyloxypropan-2-yl]phosphonic acid |
InChI |
InChI=1S/C13H18NO7P/c1-13(14(2)3,22(17,18)19)11(15)21-12(16)20-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,17,18,19) |
InChI-Schlüssel |
ORYUDASWMACSKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC(=O)OCC1=CC=CC=C1)(N(C)C)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


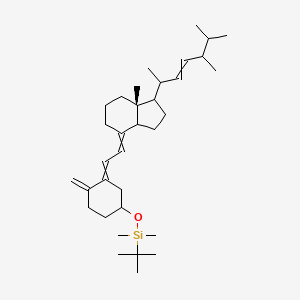
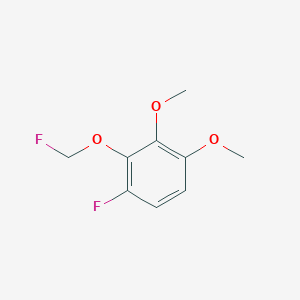
![3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B14052437.png)

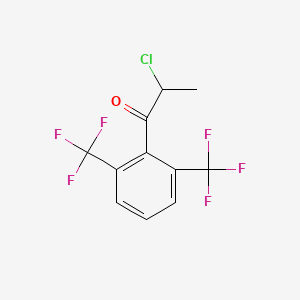

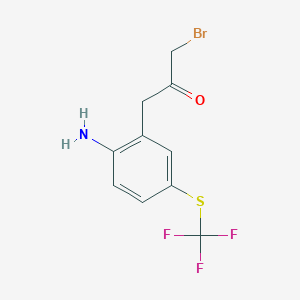

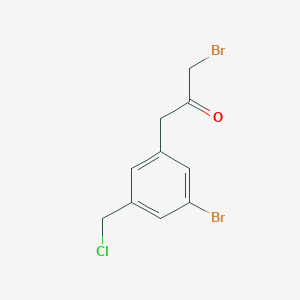
![2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide;sulfuric acid](/img/structure/B14052469.png)

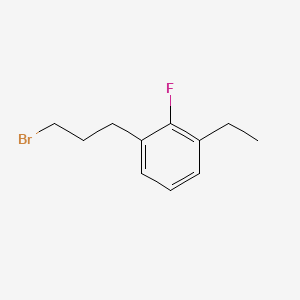

![[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14052491.png)
